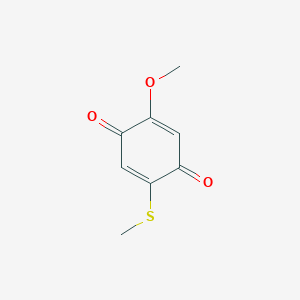![molecular formula CH3I B100923 碘化甲烷,[14C] CAS No. 16170-82-4](/img/structure/B100923.png)
碘化甲烷,[14C]
描述
Methyl iodide, also known as iodomethane and commonly abbreviated as “MeI”, is a chemical compound with the formula CH3I . It is a dense, colorless, and volatile liquid . In terms of chemical structure, it is related to methane by replacement of one hydrogen atom by an atom of iodine . It is naturally emitted by rice plantations in small amounts . It is also produced in vast quantities estimated to be greater than 214,000 tons annually by algae and kelp in the world’s temperate oceans, and in lesser amounts on land by terrestrial fungi and bacteria . It is used in organic synthesis as a source of methyl groups .
Synthesis Analysis
Methyl iodide can be conveniently prepared by the reaction of PI3 on methanol . Another way to make it is to react methanol with potassium iodide and some sulfuric acid . It is also produced in seawater via the reaction between photochemically produced methyl and iodine radicals, typically in temperate and tropical waters .Molecular Structure Analysis
The molecular formula of methyl iodide is CH3I . It has a tetrahedral molecular shape .Chemical Reactions Analysis
Methyl iodide will hydrolyze in the presence of an alkali to methanol and iodide: CH3I + MOH → CH3OH + MI . It will react with a nitrite salt, yielding nitromethane if sodium or potassium nitrite are used, with methyl nitrite as a minor product .Physical And Chemical Properties Analysis
Methyl iodide is a dense, colorless liquid . It has a pungent, ether-like odor . It is immiscible in water, but miscible with many solvents such as diethyl ether, ethanol, methanol and soluble in acetone and carbon tetrachloride . It has a molar mass of 141.939 g·mol−1 . Its melting point is −66.5 °C and boiling point ranges from 42.4 to 42.8 °C .科学研究应用
有机合成中格氏试剂标记的替代品:碘化钐与 [14C]碘化甲烷相结合,已被用于醛和酮的甲基化,为传统的格氏试剂标记方法提供了一种替代方案 (Landvatter,2000 年)。
DNA 合成成像:[14C]碘化甲烷用于合成 4'-[甲基-14C]硫胸苷(一种胸苷类似物),用于 DNA 合成成像,为临床研究中的此类成像提供了一种更简单的方法 (Toyohara 等人,2006 年)。
研究环境系统中的细菌吸收:[14C]碘化甲烷已被用于研究河口水中甲基营养细菌对碘化甲烷的吸收和分解,揭示了天然水系统中微生物相互作用 (Asare,2013 年)。
细菌对碘的甲基化:涉及 [14C]碘化甲烷的研究表明,包括陆生和海洋物种在内的细菌可以对碘进行甲基化,表明了从地球表面到大气中转移碘的生物途径 (Amachi 等人,2001 年)。
分析化学应用:[14C]碘化甲烷已被用于开发定量检测碘化甲烷的方法,有助于环境监测和工业应用 (Sadiek 等人,2017 年)。
药理学中的生物分布研究:[14C]碘化甲烷已被用于放射性标记蛋白质,以监测其摄入后的生物分布,从而深入了解各种化合物的药代动力学 (Davis 等人,2011 年)。
环境科学研究:研究使用 [14C]碘化甲烷探索合成水锰矿上碘化甲烷的非生物形成,有助于我们了解大气化学 (Allard 和 Gallard,2013 年)。
大气化合物数值模型:[14C]碘化甲烷已用于数值模型研究,以了解其在大气中的分布及其在对流层化学中的作用 (Stemmler 等人,2013 年)。
安全和危害
未来方向
Methyl iodide plays a key role in the iodine’s global geochemical cycle . It can also mitigate the process of climate change, making it reasonable to study its biogeochemistry . The environmental relevance of methyl iodide is highlighted by the estimates which suggest that in the regions between 40 N° and 40 S° up to 174 Gg of methyl iodide is produced annually via biological and photochemical processes .
属性
IUPAC Name |
iodo(114C)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3I/c1-2/h1H3/i1+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INQOMBQAUSQDDS-NJFSPNSNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[14CH3]I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.932 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl iodide, [14C] | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



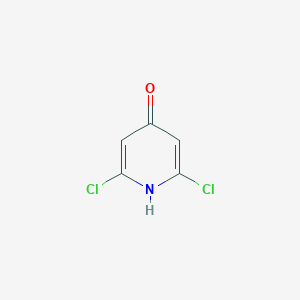

![Bicyclo[2.2.1]hept-5-en-2-one, (1R,4R)-](/img/structure/B100855.png)
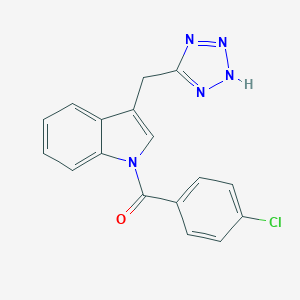
![2-Chlorobenzo[c]cinnoline](/img/structure/B100858.png)
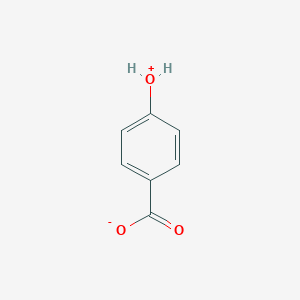
![Diethyl[4-[[4-(dimethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]ammonium chloride](/img/structure/B100861.png)
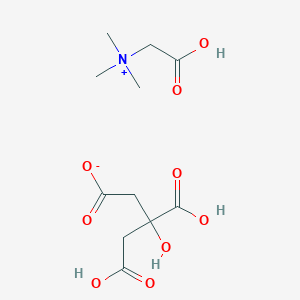
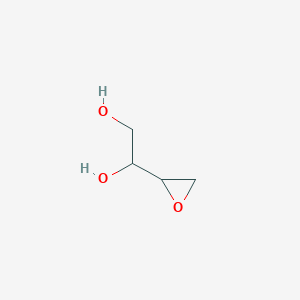
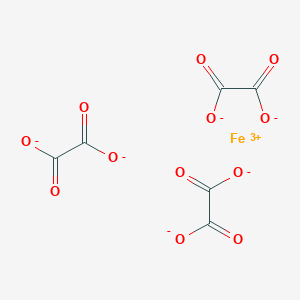
![2(1H)-Quinolinone, 3-(3-methyl-2-butenyl)-4-[(3-methyl-2-butenyl)oxy]-](/img/structure/B100867.png)
